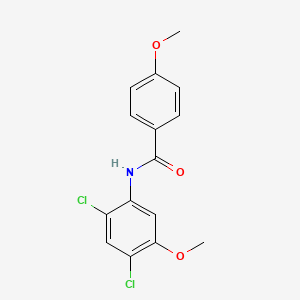

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide

Description

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a dichlorinated and methoxylated aromatic ring system. Its structure includes a 4-methoxybenzamide core linked to a 2,4-dichloro-5-methoxyphenyl group. This compound shares structural motifs with several bioactive molecules, such as pesticidal or pharmaceutical agents, due to the presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups.

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-10-5-3-9(4-6-10)15(19)18-13-8-14(21-2)12(17)7-11(13)16/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFURSFOVRGNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Stability and Reactivity

- pH Sensitivity: N-(6-aminohexyl)-4-methoxybenzamide demonstrates instability under acidic conditions (pH < 5.2), with >80% degradation at pH 4.5 due to P-N bond cleavage . In contrast, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide retains fluorescence stability across varying pH levels, making it suitable for analytical applications .

- Synthetic Pathways : The target compound and analogues like Agent L1 () utilize carbodiimide-based coupling reagents (e.g., DCC/HOBt), but Agent L1 requires additional steps for introducing acetamido and dimethylbenzyloxy groups, reflecting increased synthetic complexity .

Spectroscopic and Functional Properties

- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide shows optimal fluorescence at pH 5 (λem 380 nm), with a detection limit of 0.269 mg/L .

- Metal Coordination : N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide forms stable complexes with Mn, Co, Cd, and Hg, suggesting utility in catalysis or materials science . The target compound lacks thioamide functionality, limiting such interactions.

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide, commonly known as Bosutinib , is a compound that has garnered significant attention in pharmaceutical research due to its biological activity as an inhibitor of Src and ABL tyrosine kinases. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Bosutinib features two methoxy groups and two chlorine atoms on a phenyl ring, contributing to its unique biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets. The molecular formula for Bosutinib is .

Bosutinib functions primarily as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase pathway. This pathway is crucial in the proliferation and survival of certain cancer cells, particularly in chronic myeloid leukemia (CML). By inhibiting this pathway, Bosutinib effectively reduces tumor growth and progression .

Inhibition of Tyrosine Kinases

Bosutinib's primary biological activity lies in its ability to inhibit Src and ABL kinases. This inhibition leads to:

- Decreased cell proliferation : By blocking signaling pathways that promote cell division.

- Induction of apoptosis : Encouraging programmed cell death in cancerous cells.

- Reduction of metastasis : Preventing cancer cells from spreading to other tissues .

Therapeutic Applications

Bosutinib has been investigated for various therapeutic applications, particularly in oncology:

- Chronic Myeloid Leukemia (CML) : Approved for the treatment of patients with CML who are resistant or intolerant to prior therapy.

- Solid Tumors : Ongoing research is exploring its efficacy against other solid tumors due to its mechanism of action targeting critical signaling pathways .

Research Findings

Recent studies have focused on the pharmacokinetics and efficacy of Bosutinib:

-

Pharmacokinetics :

- Bosutinib exhibits high gastrointestinal absorption, which influences its bioavailability and therapeutic effectiveness .

- Food intake can enhance its absorption, suggesting dietary considerations during treatment .

-

Case Studies :

- Clinical trials have shown that Bosutinib effectively manages CML with a favorable safety profile compared to other tyrosine kinase inhibitors .

- In patients previously treated with other therapies, Bosutinib demonstrated significant efficacy, leading to durable responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of Bosutinib, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Bosutinib | Two methoxy groups, dichloro substitution | Inhibits Src and ABL kinases |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Similar dichloro structure | Potentially different binding affinities |

| Other TKIs | Varying substitutions | Similar inhibition profiles but different side effects |

This table illustrates how Bosutinib's specific substitution pattern influences its biological activity compared to other compounds .

Future Directions

Given the promising results from current studies, future research may focus on:

- Derivatives Development : Exploring modifications to enhance selectivity and reduce side effects.

- Combination Therapies : Investigating the efficacy of Bosutinib in combination with other therapeutic agents for synergistic effects.

- Expanded Indications : Assessing its potential use in additional cancers beyond CML .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide, and how do coupling agents influence reaction efficiency?

The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting the carboxylic acid precursor (e.g., 4-methoxybenzoic acid) with 2,4-dichloro-5-methoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. These reagents minimize side reactions and improve amide bond formation efficiency. Reaction conditions include maintaining temperatures below 0°C to suppress racemization and ensure high yield (typically >85%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- IR Spectroscopy : Identifies characteristic amide C=O stretches (~1650–1680 cm⁻¹) and OCH₃ bending modes (~1250 cm⁻¹).

- ¹H-NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm) and aromatic protons influenced by electron-withdrawing Cl substituents (δ 6.8–7.5 ppm).

- Elemental Analysis : Validates purity by matching experimental vs. theoretical C, H, N, and Cl percentages .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO or acetonitrile) due to reduced quenching effects. Optimal pH is 5.0, where protonation states of functional groups stabilize the excited state. Deviations beyond pH 5–7 result in reduced intensity due to deprotonation or aggregation .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy) across studies?

Discrepancies often arise from variations in assay conditions (e.g., microbial strains, cell lines). A systematic approach includes:

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 24–48 hr incubation, 37°C).

- Structural Modifications : Compare analogs (e.g., halogen substitution) to isolate activity drivers. For example, replacing Cl with F may enhance membrane permeability, altering efficacy .

Q. How can fluorescence quenching studies elucidate binding interactions with metal ions or biomolecules?

Stern-Volmer analysis quantifies quenching constants (Kₛᵥ) to distinguish static (binding) vs. dynamic (collisional) quenching. For example, Pb²⁺ binding to the amide group reduces fluorescence intensity (Kₛᵥ = 1.2 × 10⁴ M⁻¹ at 25°C), suggesting potential use in ion sensing .

Q. What computational and experimental strategies validate the compound’s crystal structure and conformation?

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.23 Å, dihedral angles between aromatic rings).

- DFT Calculations : Predict optimized geometries and electrostatic potentials, aligning with experimental data (RMSD <0.5 Å) .

Methodological Insights

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Solvent Selection : Replace DMF with THF to reduce toxicity while maintaining solubility.

- Catalyst Loading : Reduce DCC/HOBt from 1.5 eq. to 1.1 eq. to minimize byproducts.

- Workup : Use liquid-liquid extraction (ethyl acetate/water) for efficient purification .

Q. What statistical approaches ensure reliability in fluorescence intensity measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.